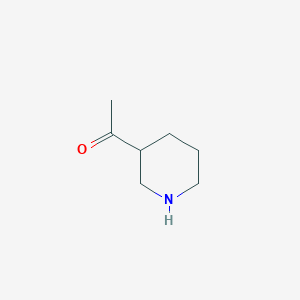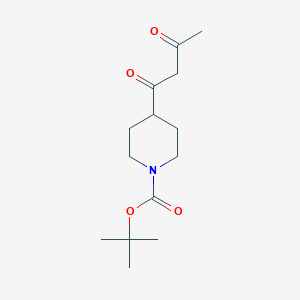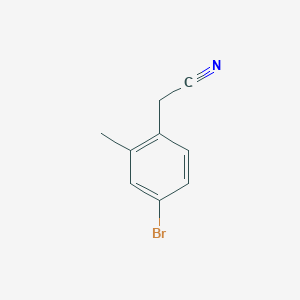
2-(4-Bromo-2-methylphenyl)acetonitrile
描述
2-(4-Bromo-2-methylphenyl)acetonitrile is a brominated aromatic nitrile compound. While the specific compound is not directly studied in the provided papers, related brominated aromatic compounds and their reactivity in acetonitrile solvent are discussed, which can provide insights into the behavior of similar compounds.
Synthesis Analysis
The synthesis of related brominated aromatic compounds often involves multicomponent reactions or coupling reactions. For instance, a one-pot multicomponent reaction using 3-bromobenzaldehyde, malononitrile, and dimedone is described, yielding a brominated chromene compound with good efficiency . Similarly, the synthesis of bis(diphenylphosphino)acetonitrile involves the treatment of acetonitrile with n-butyllithium followed by chlorodiphenylphosphine . These methods suggest that the synthesis of 2-(4-Bromo-2-methylphenyl)acetonitrile could potentially be achieved through analogous multicomponent or coupling reactions.
Molecular Structure Analysis
X-ray crystallography is a common technique used to determine the molecular structure of brominated aromatic compounds. For example, the structure of a fluorinated α-aminonitrile compound was determined using single-crystal X-ray diffraction . Theoretical calculations, such as DFT, are also employed to obtain and analyze the equilibrium geometry of these compounds . These techniques could be applied to 2-(4-Bromo-2-methylphenyl)acetonitrile to gain a detailed understanding of its molecular structure.
Chemical Reactions Analysis
Brominated aromatic compounds can participate in various chemical reactions. The electrochemical oxidation of tris(4-bromophenyl)amine in acetonitrile has been studied, suggesting that brominated compounds can undergo electron transfer reactions . Additionally, the synthesis of 4-[(E)-2-(4-cyanophenyl)diazenyl]-morpholine involves a coupling reaction between morpholine and a diazonium ion . These studies indicate that 2-(4-Bromo-2-methylphenyl)acetonitrile could also be reactive in electron transfer and coupling reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated aromatic compounds can be inferred from their behavior in different solvents and under various conditions. The oxidation of bromide in acetonitrile and ionic liquids at platinum electrodes has been investigated, providing information on the electrochemical properties of brominated species in these solvents . Spectroscopic methods, such as FT-IR and NMR, are used to characterize these compounds and assess their reactivity . Molecular docking studies can also be conducted to understand the interaction of these molecules with biological targets . These approaches could be applied to study the properties of 2-(4-Bromo-2-methylphenyl)acetonitrile.
科学研究应用
Liquid Crystalline Properties and Structural Studies
Gowda et al. (2004) explored the liquid-crystalline properties of methyl-tri-n-decylphosphonium salts in acetonitrile, demonstrating amphotropic behavior suitable for NMR spectroscopy structural studies (Gowda, Hui, Khetrapal, & Weiss, 2004).
Organic Synthesis and Reaction Mechanisms
Schepp (2004) investigated the generation and reactivity of an aryl enol radical cation in acetonitrile, offering insights into reaction mechanisms relevant to organic synthesis (Schepp, 2004).
Pharmaceutical Impurity Quantification
Wagh, Kothari, & Lokhande (2017) developed an HPLC method for quantifying the impurity of a similar compound in pharmaceuticals, demonstrating the importance of such compounds in quality control (Wagh, Kothari, & Lokhande, 2017).
Advanced Materials and Catalysis
Research by Enayati et al. (2016) on polymerization in acetonitrile highlights the solvent's role in facilitating rapid and living radical polymerizations, potentially applicable to materials science and engineering (Enayati, Jezorek, Smail, Monteiro, & Percec, 2016).
Electrochemistry and Sensor Development
Ou et al. (2015) synthesized a colorimetric cyanide ion sensor in acetonitrile-water, demonstrating the potential for developing sensitive analytical tools for environmental monitoring (Ou, Jin, Chen, Gong, Ma, Wang, Chow, & Tang, 2015).
安全和危害
The safety information for 2-(4-Bromo-2-methylphenyl)acetonitrile indicates that it is hazardous. The compound has been assigned the GHS07 pictogram, with the signal word “Warning”. Hazard statements include H302, indicating harmful if swallowed . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
属性
IUPAC Name |
2-(4-bromo-2-methylphenyl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN/c1-7-6-9(10)3-2-8(7)4-5-11/h2-3,6H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVPNKXZIJKBMDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10593554 | |
| Record name | (4-Bromo-2-methylphenyl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10593554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromo-2-methylphenyl)acetonitrile | |
CAS RN |
215800-05-8 | |
| Record name | (4-Bromo-2-methylphenyl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10593554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details











体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

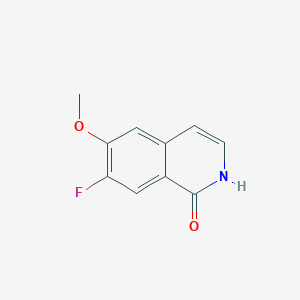
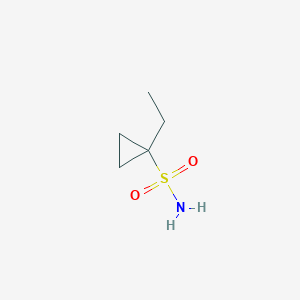
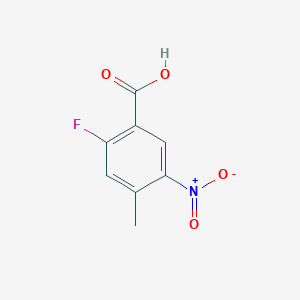
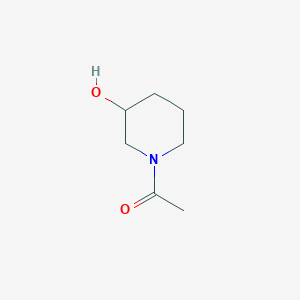
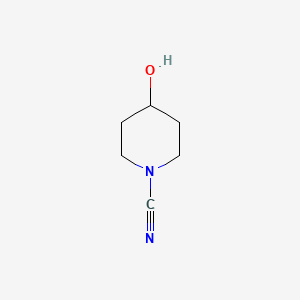
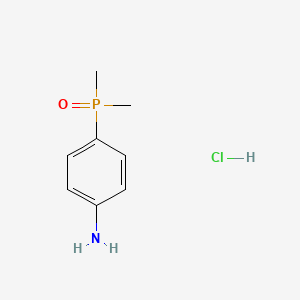
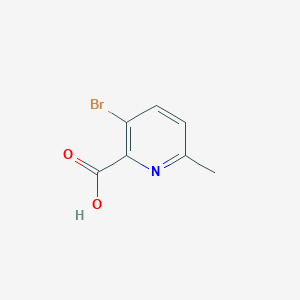
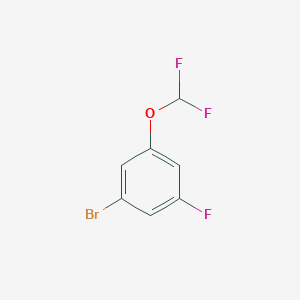
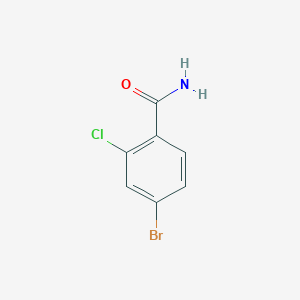
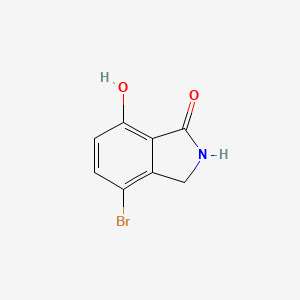
![Sodium bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate](/img/structure/B1343089.png)
